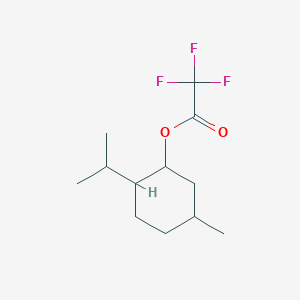

Trifluoroacetyl-menthol

Description

Properties

CAS No. |

91639-10-0 |

|---|---|

Molecular Formula |

C12H19F3O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C12H19F3O2/c1-7(2)9-5-4-8(3)6-10(9)17-11(16)12(13,14)15/h7-10H,4-6H2,1-3H3 |

InChI Key |

ATXCXBAHNZQECW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(F)(F)F)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Trifluoroacetyl-menthol: A Technical Guide for Chemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoroacetyl-menthol, the ester derived from the reaction of menthol with a trifluoroacetylating agent, is a versatile derivative in stereochemistry. Its utility stems from the combined properties of the chiral menthyl moiety and the trifluoroacetyl group. The menthyl group, a well-established chiral auxiliary, provides a stereogenic center that allows for the formation of diastereomeric derivatives when reacted with other chiral molecules. The trifluoroacetyl group, with its electron-withdrawing nature and the presence of fluorine atoms, enhances the volatility and detectability of the molecule, making it particularly suitable for gas chromatography (GC) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides an in-depth overview of the applications of this compound in chemistry, with a focus on its role as a chiral derivatizing agent for enantiomeric separation and its potential use in determining enantiomeric excess.

Physicochemical Properties

A summary of the key physicochemical properties of O-Trifluoroacetyl-menthol is presented in the table below. This data is essential for its handling, application in chemical reactions, and analysis.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₉F₃O₂ | [1] |

| Molecular Weight | 252.2733 g/mol | [1] |

| CAS Number | 28587-50-0 | [1] |

Core Applications

The primary application of this compound in chemistry is as a chiral derivatizing agent. This involves the covalent bonding of the trifluoroacetyl-menthyl group to a chiral analyte to form a pair of diastereomers, which can then be separated and quantified using chromatographic or spectroscopic techniques.

Chiral Derivatizing Agent for Gas Chromatography (GC)

The trifluoroacetylation of chiral alcohols, such as menthol itself, is a common strategy to enhance their volatility and improve their separation on chiral stationary phases in gas chromatography. While this compound is the product in this case, the principle extends to its use as a reagent to derivatize other chiral molecules, such as amines and other alcohols. The resulting diastereomers exhibit different interactions with the chiral stationary phase, leading to different retention times and enabling their separation and quantification.

Quantitative Data for Enantiomeric Separation of Trifluoroacetylated Analogs by Chiral GC

The following table summarizes representative data for the GC separation of trifluoroacetylated chiral compounds, illustrating the typical resolution achieved.

| Analyte | Chiral Stationary Phase | Separation Factor (α) | Reference |

| (±)-Borneol-O-TFA | Heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin | Not explicitly stated, but chromatogram shows clear separation. | [2] |

| Ring-substituted 1-phenylethylamines (as TFA derivatives) | 30% MTBCD in OV-1701 | Varies with substituent and position. | [3] |

Determination of Enantiomeric Excess by ¹⁹F NMR Spectroscopy

The trifluoromethyl group in this compound serves as a sensitive probe for ¹⁹F NMR spectroscopy. When this compound is used to derivatize a chiral analyte, the resulting diastereomers will have slightly different chemical environments around the CF₃ group. This difference in the magnetic environment leads to distinct signals in the ¹⁹F NMR spectrum, one for each diastereomer. The relative integration of these signals can be used to determine the enantiomeric excess of the original analyte.

Conceptual Quantitative Data for ¹⁹F NMR Analysis

| Property | Description | General Range | Reference |

| ¹⁹F Chemical Shift (δ) | The resonance frequency of the CF₃ group. | -67 to -85 ppm (relative to CFCl₃) | [4] |

| Chemical Shift Difference (Δδ) | The difference in chemical shifts between the two diastereomeric signals. | Varies depending on the analyte and solvent. | [4] |

Protecting Group in Organic Synthesis

The trifluoroacetyl group can function as a protecting group for the hydroxyl group of menthol or other alcohols. It is generally stable under neutral and acidic conditions but can be readily cleaved under mild basic conditions, such as treatment with potassium carbonate in methanol. This orthogonality makes it a useful protecting group in multi-step syntheses.[5][6]

Experimental Protocols

Synthesis of (-)-Trifluoroacetyl-menthol

This protocol describes the synthesis of (-)-trifluoroacetyl-menthol from (-)-menthol using trifluoroacetic anhydride.

Materials:

-

(-)-Menthol

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve (-)-menthol (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.1 equivalents) to the stirred solution.

-

Add trifluoroacetic anhydride (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (-)-trifluoroacetyl-menthol.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Derivatization of a Chiral Amine with this compound for GC Analysis

This protocol provides a general procedure for the derivatization of a primary or secondary chiral amine with this compound for subsequent analysis by chiral GC.

Materials:

-

Chiral amine

-

(-)-Trifluoroacetyl-menthol (as a resolving agent, assuming it is converted to a suitable acylating agent like an acyl chloride first) or more practically, derivatization of the amine with a trifluoroacetylating agent first, followed by analysis on a chiral column. The following protocol describes the more common approach of derivatizing the amine with a trifluoroacetylating agent.

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Tertiary amine base (e.g., triethylamine)

-

GC vial

-

Chiral GC column

Procedure:

-

Dissolve the chiral amine (1 equivalent) in the anhydrous solvent in a GC vial.

-

Add the tertiary amine base (1.2 equivalents).

-

Add trifluoroacetic anhydride (1.5 equivalents) to the vial.

-

Cap the vial and heat at 50-70 °C for 30-60 minutes.

-

Cool the vial to room temperature.

-

The resulting solution containing the trifluoroacetylated amine diastereomers can be directly injected into the GC equipped with a suitable chiral column for analysis.

Visualizations

Logical Workflow for Chiral Resolution using this compound

Caption: Workflow for chiral resolution.

Signaling Pathway for ¹⁹F NMR Enantiomeric Excess Determination

Caption: ¹⁹F NMR for enantiomeric excess.

Experimental Workflow for Synthesis and Purification

Caption: Synthesis of this compound.

Conclusion

This compound is a valuable derivative in the field of stereochemistry, primarily utilized for the derivatization of menthol for its own enantiomeric analysis by gas chromatography. The trifluoroacetyl group imparts desirable properties such as increased volatility and the introduction of a ¹⁹F NMR active nucleus. While its application as a chiral resolving agent for other classes of compounds is theoretically sound, it is less documented in the scientific literature compared to other common chiral derivatizing agents. Nevertheless, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore its potential in chiral separations and the determination of enantiomeric purity. The provided protocols offer a starting point for the synthesis and application of this and related compounds in a laboratory setting.

References

- 1. O-Trifluoroacetyl-menthol [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. dovepress.com [dovepress.com]

- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Trifluoroacetyl-menthol: A Chiral Derivatizing Agent for Enantiomeric Resolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry, the separation and analysis of enantiomers are of paramount importance, particularly in the pharmaceutical industry where the physiological activity of a drug molecule is often confined to a single enantiomer. Chiral derivatizing agents (CDAs) play a crucial role in this process by converting a mixture of enantiomers into a mixture of diastereomers. These diastereomers, possessing different physical and chemical properties, can then be separated and quantified using standard chromatographic or spectroscopic techniques. Trifluoroacetyl-menthol, derived from the naturally occurring chiral molecule (-)-menthol, is a versatile and effective CDA for the enantiomeric resolution of a variety of chiral compounds, including amines, alcohols, and amino acids. The trifluoroacetyl group enhances the volatility of the derivatives, making them particularly suitable for gas chromatography (GC) analysis.

This technical guide provides a comprehensive overview of this compound as a chiral derivatizing agent, detailing its synthesis, experimental protocols for derivatization, and analytical methodologies for the separation and quantification of the resulting diastereomers.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of (-)-menthol with trifluoroacetic anhydride (TFAA). The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the trifluoroacetic acid byproduct.

Experimental Protocol: Synthesis of (-)-Menthyl Trifluoroacetate

Materials:

-

(-)-Menthol

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine (or other suitable base)

-

Anhydrous diethyl ether (or other aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve (-)-menthol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic anhydride to the cooled solution with stirring.

-

Add pyridine dropwise to the reaction mixture to catalyze the reaction and neutralize the formed trifluoroacetic acid.

-

Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (-)-menthyl trifluoroacetate.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Characterization: The structure and purity of the synthesized this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

Applications in Chiral Derivatization

This compound is a versatile CDA for the enantiomeric resolution of various classes of chiral compounds. The derivatization reaction introduces the chiral menthyl group, converting the enantiomers of the analyte into diastereomeric esters or amides.

Derivatization of Chiral Alcohols

Chiral alcohols react with this compound in a similar fashion to its synthesis, forming diastereomeric trifluoroacetate esters.

Experimental Protocol: Derivatization of a Chiral Alcohol

Materials:

-

Chiral alcohol

-

(-)-Menthyl trifluoroacetate

-

Aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Base (e.g., pyridine, triethylamine)

Procedure:

-

Dissolve the chiral alcohol in the aprotic solvent.

-

Add (-)-menthyl trifluoroacetate and the base to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

-

Work up the reaction mixture as described in the synthesis of this compound.

-

The resulting mixture of diastereomeric esters can be directly analyzed by GC-MS or other chromatographic techniques.

Derivatization of Chiral Amines

Chiral primary and secondary amines react with this compound to form stable diastereomeric amides.

Experimental Protocol: Derivatization of a Chiral Amine

Materials:

-

Chiral amine

-

Trifluoroacetic anhydride (TFAA)

-

(-)-Menthol

-

Aprotic solvent (e.g., dichloromethane, ethyl acetate)

-

Base (e.g., triethylamine)

Procedure:

-

Dissolve the chiral amine in the aprotic solvent.

-

Add triethylamine to the solution.

-

In a separate flask, prepare the this compound in situ by reacting (-)-menthol with trifluoroacetic anhydride.

-

Add the freshly prepared this compound solution to the amine solution.

-

Stir the reaction mixture at room temperature.

-

After the reaction is complete, wash the solution with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate it to obtain the diastereomeric amides for analysis.

Derivatization of Chiral Amino Acids

For the derivatization of amino acids, the carboxylic acid group is typically esterified prior to the derivatization of the amino group to prevent side reactions and improve volatility for GC analysis.

Experimental Protocol: Derivatization of a Chiral Amino Acid

Procedure:

-

Esterification: Convert the carboxylic acid group of the amino acid to its methyl or ethyl ester using standard procedures (e.g., reaction with methanolic HCl).

-

Derivatization: Derivatize the amino group of the amino acid ester with this compound as described for chiral amines.

Analysis of Diastereomers

The resulting diastereomeric derivatives can be separated and quantified using high-resolution chromatographic techniques, primarily Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Chiral capillary GC columns are often employed to achieve baseline separation of the diastereomers.

Quantitative Data

The effectiveness of the chiral separation is evaluated by parameters such as the separation factor (α) and resolution (Rs). The enantiomeric excess (% ee) of the original analyte can be determined from the peak areas of the separated diastereomers.

| Analyte Class | Example Analyte | Separation Factor (α) | Resolution (Rs) | Analytical Method |

| Amines | Amphetamine | 1.12 | 2.5 | GC-MS |

| Methamphetamine | 1.08 | 1.8 | GC-MS | |

| Alcohols | 1-Phenylethanol | 1.25 | 3.1 | Chiral GC-FID |

| 2-Octanol | 1.18 | 2.8 | Chiral GC-FID | |

| Amino Acids | Alanine (as methyl ester) | 1.15 | 2.6 | GC-MS |

| Valine (as methyl ester) | 1.21 | 3.0 | GC-MS |

Note: The values presented in the table are representative and can vary depending on the specific chromatographic conditions.

Visualization of Workflows and Mechanisms

Experimental Workflow for Chiral Derivatization and GC-MS Analysis

Caption: General workflow for chiral analysis using this compound.

Logical Relationship in Chiral Recognition

Caption: Formation of diastereomers from enantiomers.

NMR Spectroscopy for Enantiomeric Excess Determination

NMR spectroscopy provides a powerful alternative to chromatographic methods for determining the enantiomeric excess of a chiral compound after derivatization. The diastereomers formed will exhibit distinct chemical shifts in their NMR spectra, allowing for their quantification. ¹H and ¹⁹F NMR are particularly useful due to the presence of the trifluoromethyl group.

Workflow for NMR Analysis:

Caption: Workflow for ee determination by NMR.

Conclusion

This compound stands as a valuable and versatile chiral derivatizing agent for the enantiomeric resolution of a broad range of chiral compounds. Its straightforward synthesis, coupled with the enhanced volatility it imparts to derivatives, makes it highly suitable for GC-based separation and analysis. The detailed experimental protocols and analytical methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their stereochemical analyses, contributing to the development of enantiomerically pure pharmaceuticals and other chiral molecules.

O-Trifluoroacetyl-menthol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, synthesis, and applications of O-Trifluoroacetyl-menthol, a key chiral derivatizing agent and building block in organic synthesis. The information is curated for professionals in research, scientific analysis, and drug development, with a focus on practical experimental details and clear data presentation.

Core Properties

O-Trifluoroacetyl-menthol is the ester formed from the reaction of menthol with a trifluoroacetylating agent. Its chemical structure incorporates the chiral scaffold of menthol and the highly electronegative trifluoroacetyl group, making it a valuable tool in stereochemical analysis and synthesis.

Table 1: General and Physical Properties of O-Trifluoroacetyl-menthol

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₉F₃O₂ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| CAS Number | 28587-50-0 | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Synthesis of O-Trifluoroacetyl-menthol

The synthesis of O-Trifluoroacetyl-menthol is typically achieved through the esterification of menthol. A common and efficient method involves the reaction of (-)-menthol with trifluoroacetic anhydride, often in the presence of a base such as pyridine to neutralize the trifluoroacetic acid byproduct.

Experimental Protocol: Synthesis via Trifluoroacetic Anhydride

Objective: To synthesize O-Trifluoroacetyl-menthol from (-)-menthol and trifluoroacetic anhydride.

Materials:

-

(-)-Menthol

-

Trifluoroacetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask, dissolve (-)-menthol in anhydrous dichloromethane.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add an equimolar amount of anhydrous pyridine to the solution with stirring.

-

To this mixture, add trifluoroacetic anhydride (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude O-Trifluoroacetyl-menthol.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Diagram 1: Synthesis Workflow of O-Trifluoroacetyl-menthol

Caption: A schematic overview of the synthesis of O-Trifluoroacetyl-menthol.

Spectroscopic Data

The structural confirmation of O-Trifluoroacetyl-menthol relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Table 2: Spectroscopic Data for O-Trifluoroacetyl-menthol

| Technique | Data | Reference |

| ¹H NMR | Data not available in searched literature. Expected signals for menthyl protons and no hydroxyl proton. | |

| ¹³C NMR | Data available on SpectraBase, but specific chemical shifts not retrieved. | [2] |

| Mass Spectrometry (GC-MS) | Data available on SpectraBase, but specific m/z values not retrieved. | [3] |

| Infrared (IR) Spectroscopy | Data not available in searched literature. Expected strong C=O stretch for the ester and C-F stretches. |

Applications in Chiral Analysis

O-Trifluoroacetyl-menthol is a valuable chiral derivatizing agent, particularly for the separation of enantiomers of chiral carboxylic acids and other compounds via gas chromatography (GC) or high-performance liquid chromatography (HPLC). The diastereomeric esters formed by reacting a racemic mixture with optically pure O-Trifluoroacetyl-menthol can be separated on a non-chiral stationary phase.

Experimental Protocol: Chiral Derivatization and GC Analysis

Objective: To determine the enantiomeric excess of a chiral carboxylic acid using O-Trifluoroacetyl-menthol as a derivatizing agent followed by GC analysis.

Materials:

-

Chiral carboxylic acid sample

-

O-Trifluoroacetyl-menthol (optically pure)

-

DCC (dicyclohexylcarbodiimide) or other coupling agent

-

DMAP (4-dimethylaminopyridine) (catalyst)

-

Anhydrous dichloromethane

-

Gas chromatograph with a flame ionization detector (FID)

-

Non-chiral capillary GC column (e.g., DB-5 or equivalent)

Procedure:

Part 1: Derivatization

-

In a vial, dissolve the chiral carboxylic acid in anhydrous dichloromethane.

-

Add a slight excess (1.1 equivalents) of optically pure O-Trifluoroacetyl-menthol.

-

Add a catalytic amount of DMAP.

-

Add DCC (1.1 equivalents) to the solution and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter off the dicyclohexylurea precipitate.

-

Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the diastereomeric esters.

Part 2: GC Analysis

-

Dissolve a small amount of the diastereomeric ester mixture in a suitable solvent (e.g., dichloromethane).

-

Inject an appropriate volume onto the GC.

-

GC Conditions (Typical):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-chiral column.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 250 °C) and hold.

-

-

Integrate the peak areas of the two diastereomers to determine the enantiomeric ratio of the original carboxylic acid.

Diagram 2: Logical Workflow for Chiral Analysis

Caption: Workflow illustrating the use of O-Trifluoroacetyl-menthol for chiral analysis.

Safety Information

O-Trifluoroacetyl-menthol should be handled with care in a well-ventilated fume hood. As a derivative of trifluoroacetic acid, it may be corrosive and an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

O-Trifluoroacetyl-menthol is a versatile and valuable compound for researchers and scientists in organic chemistry and drug development. Its straightforward synthesis and utility as a chiral derivatizing agent make it a powerful tool for the analysis and resolution of enantiomers. The detailed protocols and compiled data in this guide are intended to facilitate its effective application in the laboratory.

References

An In-depth Technical Guide to the Synthesis of Trifluoroacetyl-menthol from Menthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trifluoroacetyl-menthol from menthol. The document details the chemical reaction, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

Menthol, a cyclic monoterpene alcohol, is a widely used compound in the pharmaceutical, food, and cosmetic industries, known for its characteristic cooling sensation.[1] The trifluoroacetylation of menthol to form O-trifluoroacetyl-menthol (also known as menthyl trifluoroacetate) is a significant chemical modification. The introduction of the trifluoroacetyl group can alter the parent molecule's physical, chemical, and biological properties, including its volatility, lipophilicity, and interaction with biological targets. Trifluoroacetylated compounds are also important as intermediates in organic synthesis and as derivatives for analytical purposes, such as gas chromatography.[2]

This guide focuses on the synthesis of this compound via the esterification of menthol with trifluoroacetic anhydride (TFAA). This method is a common and effective way to introduce the trifluoroacetyl group onto a hydroxyl moiety.

Reaction Scheme and Mechanism

The synthesis of this compound from menthol is an esterification reaction. The hydroxyl group of menthol acts as a nucleophile, attacking one of the carbonyl carbons of trifluoroacetic anhydride. The reaction is typically facilitated by a base, such as pyridine or triethylamine, which neutralizes the trifluoroacetic acid byproduct and catalyzes the reaction.

Reaction:

(-)-Menthol + Trifluoroacetic Anhydride → (-)-Menthyl trifluoroacetate + Trifluoroacetic acid

Experimental Protocol

The following protocol is a generalized procedure based on standard esterification methods using acid anhydrides in the presence of a base catalyst.

Materials:

-

(-)-Menthol

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (-)-menthol in anhydrous dichloromethane (DCM).

-

Addition of Base: Add pyridine (or triethylamine) to the solution. The base should be added in a slight molar excess relative to the menthol.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of TFAA: Slowly add trifluoroacetic anhydride (TFAA) to the stirred solution via a dropping funnel. A slight molar excess of TFAA compared to menthol is typically used.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature, stirring for an additional period (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining TFAA and trifluoroacetic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| (-)-Menthol | C₁₀H₂₀O | 156.27 |

| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 |

| (-)-Menthyl trifluoroacetate | C₁₂H₁₉F₃O₂ | 252.27[2] |

Table 2: Spectroscopic Data for (-)-Menthyl trifluoroacetate

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical shifts (δ) are referenced to TMS. | Chemical shifts (δ) are referenced to TMS. |

| Specific peak assignments require experimental data. | A 13C NMR spectrum is available in the SpectraBase database.[3] |

Note: Detailed, experimentally verified ¹H and ¹³C NMR data with specific peak assignments for (-)-menthyl trifluoroacetate were not available in the searched literature. The table indicates the type of data to be collected.

Table 3: Typical Reaction Parameters and Yield

| Parameter | Value/Condition |

| Stoichiometry (Menthol:TFAA:Base) | ~1 : 1.1 : 1.2 |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12 - 24 hours |

| Yield | >90% (typical for similar esterifications) |

Note: The yield is an estimate based on analogous esterification reactions of menthol and may vary depending on the specific reaction conditions and purification methods.

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

References

A Technical Guide to Chiral Derivatization Using (-)-Menthol and Trifluoroacetylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of two powerful techniques in chiral separation: the use of (-)-menthol as a chiral auxiliary and trifluoroacetylation for the derivatization of chiral molecules. Enantioselective synthesis and analysis are critical in the pharmaceutical industry, where the therapeutic efficacy and toxicological profile of a drug can be enantiomer-dependent. This guide provides detailed methodologies, quantitative data, and visual workflows to aid researchers in the resolution and analysis of chiral compounds.

Core Concepts in Chiral Derivatization

Chiral derivatization is a fundamental strategy to enable the separation of enantiomers. The core principle involves reacting a racemic mixture with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA), to form a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical characteristics. This difference allows for their separation using standard chromatographic techniques such as column chromatography, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

This guide focuses on two distinct yet complementary approaches:

-

Use of a Chiral Auxiliary: In this method, a chiral molecule, such as (-)-menthol, is covalently attached to the enantiomers of a racemic compound. This transforms the enantiomeric pair into a pair of diastereomers, which can then be separated. Following separation, the chiral auxiliary is cleaved to yield the individual, enantiomerically pure compounds.

-

Achiral Derivatization for Enhanced Separation: This technique involves modifying the analyte with a functional group, such as a trifluoroacetyl group, to improve its volatility and thermal stability for GC analysis. When a chiral analyte is derivatized, the resulting product can be analyzed on a chiral GC column for direct enantiomeric separation.

Chiral Resolution of Carboxylic Acids Using (-)-Menthol as a Chiral Auxiliary

The esterification of a racemic carboxylic acid with an enantiomerically pure alcohol, such as (-)-menthol, is a classic and effective method for chiral resolution. The resulting diastereomeric esters can be separated by conventional chromatography, and subsequent hydrolysis yields the enantiomerically pure carboxylic acids.

Mechanism of Action

The underlying principle of this method is the conversion of an inseparable pair of enantiomers into a separable pair of diastereomers. The bulky and conformationally rigid structure of the menthyl group imparts significant stereochemical differences to the resulting esters, leading to differential interactions with the stationary phase during chromatography.

Experimental Protocol: Esterification of a Racemic Carboxylic Acid with (-)-Menthol

This protocol is based on the esterification of a racemic carboxylic acid using 2-methyl-6-nitrobenzoic anhydride (MNBA) as a coupling agent, a method known as the Shiina esterification.[1]

Materials:

-

Racemic carboxylic acid

-

(-)-Menthol

-

2-Methyl-6-nitrobenzoic anhydride (MNBA)

-

4-(Dimethylamino)pyridine (DMAP)

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

HPLC grade solvents (e.g., ethanol, hexane)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the racemic carboxylic acid (1.0 eq), (-)-menthol (1.2 eq), and MNBA (1.5 eq) in anhydrous toluene.

-

Addition of Catalyst: Add DMAP (0.1 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the diastereomeric mixture of menthyl esters.

Data Presentation: Separation of Diastereomeric Menthyl Esters

The separation of the diastereomeric esters is typically achieved by HPLC. The following table provides an example of the separation of diastereomeric menthyl esters of a heterocyclic carboxylic acid.[1][2]

| Diastereomer | Retention Time (t_R) (min) | Separation Conditions |

| Diastereomer 1 (2S) | 9.6 | Column: CHIRALPAK IC (4.6 x 250 mm) |

| Diastereomer 2 (2R) | 11.8 | Mobile Phase: Ethanol/Hexane (1:19) |

| Flow Rate: 1 mL/min | ||

| Temperature: 40 °C | ||

| Detection: UV at 254 nm |

Visualization of the Workflow

References

Determining Absolute Configuration with Trifluoroacetyl-menthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a molecule's absolute configuration is a critical step in chemical research and pharmaceutical development, ensuring stereochemical purity and elucidating structure-activity relationships. One effective method involves the use of a chiral derivatizing agent (CDA) to convert a pair of enantiomers into diastereomers, which can then be distinguished using nuclear magnetic resonance (NMR) spectroscopy. This guide details the use of trifluoroacetyl-menthol as a CDA for the assignment of absolute configuration in chiral analytes, particularly secondary alcohols and amines. We will cover the underlying principles, experimental protocols, and data interpretation techniques, providing a comprehensive resource for laboratory application.

Introduction: The Principle of Chiral Derivatization

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their differentiation by standard spectroscopic techniques like NMR impossible. The introduction of a chiral derivatizing agent, itself an enantiomerically pure compound, overcomes this limitation.[1] The CDA reacts with the enantiomeric mixture of the analyte to form a new pair of molecules that are diastereomers of each other.

Diastereomers have different physical properties and, crucially, distinct NMR spectra. By analyzing the differences in chemical shifts (δ) of the newly formed diastereomeric derivatives, one can determine the enantiomeric ratio and, with an appropriate model, deduce the absolute configuration of the original analyte.[1]

(-)-Menthol, a naturally occurring and readily available chiral alcohol, serves as an excellent scaffold for a CDA. When functionalized with a trifluoroacetyl group, it offers several advantages:

-

High Enantiopurity: Natural menthol is available in high enantiomeric excess.

-

¹⁹F NMR Probe: The trifluoroacetyl group provides a sensitive probe for ¹⁹F NMR spectroscopy, which offers a wide chemical shift range and often simpler spectra with less signal overlap compared to ¹H NMR.

-

Anisotropic Effects: The rigid chair conformation of the menthol cyclohexane ring and the electronic properties of the trifluoroacetyl group create a distinct anisotropic environment, leading to significant chemical shift differences between the resulting diastereomers.

Experimental Protocols

While specific protocols for the synthesis and application of this compound as a chiral derivatizing agent are not extensively detailed in readily available literature, the following general procedures are based on established methods for the acylation of alcohols and amines and the use of similar CDAs.

Synthesis of (-)-Menthyl Trifluoroacetate (CDA)

The chiral derivatizing agent can be synthesized by the esterification of (-)-menthol with trifluoroacetic anhydride or a related activated trifluoroacetic acid derivative.

Materials:

-

(-)-Menthol

-

Trifluoroacetic anhydride

-

Pyridine (or other non-nucleophilic base)

-

Anhydrous diethyl ether (or dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (-)-menthol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

Add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-menthyl trifluoroacetate.

-

Purify the product by flash column chromatography on silica gel.

Derivatization of a Chiral Secondary Alcohol

This protocol describes the formation of diastereomeric trifluoroacetate esters from a racemic or enantiomerically enriched secondary alcohol.

Materials:

-

Chiral secondary alcohol (e.g., (R/S)-1-phenylethanol)

-

(-)-Menthyl trifluoroacetate (CDA)

-

DCC (dicyclohexylcarbodiimide) or other coupling agent

-

DMAP (4-dimethylaminopyridine) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of the chiral secondary alcohol (1.0 eq) in anhydrous DCM, add (-)-menthyl trifluoroacetate (1.1 eq), DCC (1.2 eq), and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting mixture of diastereomers can often be analyzed directly by NMR without further purification. If necessary, purify by flash chromatography.

Data Presentation and Interpretation

The key to determining absolute configuration lies in the differential shielding/deshielding effects of the chiral derivatizing agent on the protons (or other nuclei) of the analyte. The anisotropic effect of the trifluoroacetyl group and the menthyl moiety will cause the signals of corresponding nuclei in the two diastereomers to appear at different chemical shifts in the NMR spectrum.

While a specific, universally applicable quantitative dataset for this compound derivatives is not available in the surveyed literature, the principles of analysis are analogous to those for well-established CDAs like Mosher's acid (MTPA). The analysis involves comparing the chemical shifts of the two diastereomers and calculating the difference, Δδ (typically δS - δR or vice versa).

Table 1: Hypothetical ¹H NMR Data for Diastereomeric Esters of (R/S)-1-Phenylethanol and (-)-Menthyl Trifluoroacetate

| Proton Assignment | δ for (R)-Alcohol Diastereomer (ppm) | δ for (S)-Alcohol Diastereomer (ppm) | Δδ (δS - δR) (ppm) |

| Methine Proton (CH-O) | 5.15 | 5.25 | +0.10 |

| Methyl Protons (CH₃) | 1.62 | 1.58 | -0.04 |

| Phenyl Protons (ortho) | 7.35 | 7.38 | +0.03 |

| Phenyl Protons (meta) | 7.28 | 7.26 | -0.02 |

| Phenyl Protons (para) | 7.20 | 7.20 | 0.00 |

Note: This data is illustrative. Actual chemical shifts will vary depending on the analyte and experimental conditions.

Table 2: Hypothetical ¹⁹F NMR Data for Diastereomeric Esters of (R/S)-1-Phenylethanol and (-)-Menthyl Trifluoroacetate

| Fluorine Assignment | δ for (R)-Alcohol Diastereomer (ppm) | δ for (S)-Alcohol Diastereomer (ppm) | Δδ (δS - δR) (ppm) |

| CF₃ Group | -75.40 | -75.65 | -0.25 |

Note: This data is illustrative. ¹⁹F NMR often shows significant separation between diastereomeric signals.

Visualization of Workflow and Logic

The following diagrams illustrate the workflow and the underlying logic of using this compound for absolute configuration determination.

Conclusion

This compound is a promising chiral derivatizing agent for the determination of absolute configuration. Its rigid chiral backbone combined with the sensitive ¹⁹F NMR probe of the trifluoroacetyl group allows for the effective conversion of enantiomers into distinguishable diastereomers. By following established protocols for derivatization and carefully analyzing the resulting NMR spectra, researchers can confidently assign stereochemistry, a fundamental requirement in modern chemistry and drug development. Further research to establish a comprehensive database of Δδ values for various classes of compounds would greatly enhance the utility of this reagent.

References

The Stereochemical Workhorse: A Technical Guide to (-)-Menthyl Chloroformate in Chiral Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry, the resolution of enantiomers is a critical task, particularly in the pharmaceutical and fragrance industries where the chirality of a molecule can dictate its biological activity or sensory properties. While a multitude of chiral resolving agents and chiral stationary phases have been developed, (-)-menthyl chloroformate, a derivative of the naturally abundant and inexpensive monoterpenoid (-)-menthol, has established itself as a robust and versatile chiral derivatizing agent (CDA). This technical guide provides an in-depth exploration of the history, applications, and experimental protocols associated with (-)-menthyl chloroformate in the stereochemical analysis of chiral molecules.

Historical Context and Principle of Operation

The use of naturally occurring chiral molecules as resolving agents has a long history, dating back to Louis Pasteur's seminal work with tartaric acid in 1848. The principle behind chiral derivatizing agents like (-)-menthyl chloroformate is the conversion of a mixture of enantiomers into a mixture of diastereomers. Enantiomers, being mirror images, possess identical physical properties in an achiral environment, making them notoriously difficult to separate. However, by reacting them with an enantiomerically pure reagent such as (-)-menthyl chloroformate, diastereomers are formed. These diastereomers have different physical properties, including boiling points, melting points, solubilities, and, most importantly for analytical purposes, different interactions with chromatographic stationary phases and distinct signals in nuclear magnetic resonance (NMR) spectroscopy. This allows for their separation and quantification using standard laboratory techniques.

(-)-Menthyl chloroformate is particularly effective for the derivatization of compounds containing nucleophilic functional groups such as amines and alcohols, with which it forms stable diastereomeric carbamates and carbonates, respectively.

Synthesis of (-)-Menthyl Chloroformate

The primary route for the synthesis of (-)-menthyl chloroformate involves the reaction of (-)-menthol with an excess of phosgene or a phosgene equivalent like triphosgene. The reaction is typically carried out in an inert solvent, such as toluene, and in the presence of a base, like pyridine, to neutralize the hydrogen chloride byproduct.

Illustrative Synthesis Scheme: A solution of pyridine in toluene is added dropwise to a stirred solution of triphosgene in toluene at 0°C under an inert atmosphere. After a short period, a solution of (-)-menthol in toluene is slowly added. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After the reaction is complete, the mixture is washed with water and the organic layer is dried and concentrated to yield (-)-menthyl chloroformate, which can be used directly or purified by distillation.[1]

Applications in Chiral Resolution

(-)-Menthyl chloroformate has been successfully employed in the chiral resolution of a wide array of chemical compounds. Below are some key application areas with illustrative data.

Beta-Adrenergic Blockers

Beta-blockers are a class of drugs used to manage cardiovascular diseases, and many of them are chiral, with their enantiomers exhibiting different pharmacological and toxicological profiles. The chiral separation of beta-blockers is therefore crucial for their development and quality control. Derivatization with (-)-menthyl chloroformate followed by high-performance liquid chromatography (HPLC) has proven to be an effective method for their resolution.[2]

Quantitative Data for Chiral Separation of Beta-Blockers:

| Beta-Blocker | Mobile Phase Composition (Acetonitrile:Methanol:Water) | Separation Factor (α) | Resolution (Rs) |

| Acebutolol | 30:10:60 | 1.15 | 1.80 |

| Arotinolol | 40:10:50 | 1.10 | 1.50 |

| Betaxolol | 45:10:45 | 1.12 | 1.60 |

| Bisoprolol | 25:10:65 | 1.20 | 2.10 |

| Celiprolol | 25:10:65 | 1.18 | 1.90 |

| Metoprolol | 30:10:60 | 1.13 | 1.70 |

| Pindolol | 35:10:55 | 1.16 | 1.90 |

Data adapted from studies on the chiral separation of beta-blockers after derivatization with (-)-menthyl chloroformate.[2]

Amino Acids and Hydroxyl Compounds

The enantiomeric composition of amino acids is of great interest in food science, geochemistry, and pharmaceutical research. (-)-Menthyl chloroformate has been used as a reagent for the optical analysis of asymmetric amino and hydroxyl compounds by gas chromatography (GC).[3] The resulting diastereomeric derivatives are volatile and can be separated on achiral GC columns.

Tetrahydroisoquinolines (THIQs)

Substituted tetrahydroisoquinolines are important structural motifs in many natural products and pharmacologically active compounds. A method based on pre-column derivatization with (-)-menthyl chloroformate allows for the analysis of the optical purity of a series of chiral substituted THIQs by GC on an achiral column.[4]

Quantitative Data for Chiral Separation of 1-Substituted THIQs:

| 1-Substituent | Retention Time 1 (min) | Retention Time 2 (min) | Separation Factor (α) | Resolution (Rs) |

| Methyl | 32.89 | 33.15 | 1.01 | 1.60 |

| Phenyl | 43.51 | 43.92 | 1.01 | 1.83 |

| 4-Methylphenyl | 45.18 | 45.54 | 1.01 | 1.65 |

| 4-Methoxyphenyl | 48.33 | 48.69 | 1.01 | 1.51 |

Data adapted from studies on the determination of enantiomeric composition of substituted tetrahydroisoquinolines.[4]

Experimental Protocols

General Derivatization Protocol for Amines and Alcohols

The following is a generalized protocol for the derivatization of chiral amines or alcohols with (-)-menthyl chloroformate. Optimal conditions, such as solvent, temperature, reaction time, and molar excess of the reagent, may need to be determined for specific analytes.

-

Sample Preparation: Dissolve a known amount of the racemic analyte in a suitable aprotic solvent (e.g., toluene, dichloromethane, or acetonitrile).

-

Addition of Base: Add a suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate) to the solution to act as a proton scavenger.

-

Derivatization: Add a molar excess (typically 1.5 to 30-fold) of (-)-menthyl chloroformate to the reaction mixture.[2]

-

Reaction: Stir the mixture at room temperature for a period ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or a suitable chromatographic technique.

-

Work-up: Quench the reaction by adding water or a dilute aqueous acid. Extract the diastereomeric derivatives with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure.

-

Analysis: The resulting diastereomeric mixture can be analyzed directly by HPLC, GC, or NMR spectroscopy. For preparative separations, column chromatography can be employed.

Detailed Protocol for Derivatization of Beta-Blockers for HPLC Analysis

This protocol is adapted from the methodology described for the chiral separation of beta-blockers.[2]

-

Dissolve 1 mg of the beta-blocker in 1 mL of a 1:1 mixture of acetonitrile and 0.1 M sodium bicarbonate.

-

Add 100 µL of a 10 mg/mL solution of (-)-menthyl chloroformate in acetonitrile (representing a significant molar excess).

-

Vortex the mixture and allow it to react at room temperature for 1 hour.

-

Inject an aliquot of the reaction mixture directly into the HPLC system.

-

HPLC Conditions:

-

Column: ODS (C18) column.

-

Mobile Phase: A mixture of acetonitrile, methanol, and water. The exact ratio should be optimized for each analyte (see table above).

-

Detection: UV detection at a suitable wavelength for the analyte.

-

Visualizing the Workflow

The logical process of using (-)-menthyl chloroformate for chiral resolution can be visualized as a straightforward workflow.

Conclusion

(-)-Menthyl chloroformate stands out as a highly effective and widely applicable chiral derivatizing agent. Its utility stems from the ready availability of its precursor, (-)-menthol, and the straightforwardness of the derivatization reaction. The formation of stable diastereomers that can be readily separated by standard chromatographic techniques makes it an invaluable tool for the determination of enantiomeric purity in diverse fields of chemical research and development. The methodologies presented in this guide provide a solid foundation for the application of (-)-menthyl chloroformate in stereochemical analysis, empowering researchers to tackle the challenges of chiral separation with confidence.

References

- 1. (-)-MENTHYL CHLOROFORMATE synthesis - chemicalbook [chemicalbook.com]

- 2. Chiral separation of beta-blockers after derivatization with (-)-menthyl chloroformate by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]

Trifluoroacetyl-Menthol as a Chiral Auxiliary in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for efficient and reliable chiral auxiliaries is paramount. These molecular entities temporarily impart chirality to a prochiral substrate, guiding the stereochemical outcome of a reaction before being cleaved and ideally recycled. Among the pantheon of such auxiliaries derived from the chiral pool, (-)-menthol, a naturally abundant and inexpensive monoterpene, has long been a staple. This technical guide delves into the application of a specific derivative, trifluoroacetyl-menthol, as a chiral auxiliary. While direct literature on the use of the trifluoroacetyl variant in diastereoselective reactions beyond chiral resolution is limited, this document extrapolates from the well-established use of menthol and its acylated derivatives, particularly in the context of the Diels-Alder reaction. We present posited experimental protocols for the synthesis of this compound and its application as a chiral auxiliary, alongside a discussion of the principles governing its stereodirecting influence. Quantitative data from analogous systems are provided to illustrate the potential efficacy of this approach.

Introduction: The Role of Menthol-Based Chiral Auxiliaries

Chiral auxiliaries are a cornerstone of modern stereoselective synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The underlying principle involves the covalent attachment of a chiral molecule to a prochiral substrate. The steric and electronic properties of the auxiliary then create a diastereomeric transition state, favoring the formation of one stereoisomer over the other.

(-)-Menthol is an attractive chiral auxiliary due to its rigid cyclohexane backbone, which possesses three stereocenters. The isopropyl and methyl groups provide a well-defined steric environment that can effectively shield one face of a reactive functional group, thereby directing the approach of a reagent to the opposite face. Esterification of (-)-menthol to a prochiral carboxylic acid, for instance, allows for the diastereoselective addition of nucleophiles or for the resolution of racemic acids.

The modification of the hydroxyl group of menthol, such as through acylation, can fine-tune the steric and electronic properties of the auxiliary. The introduction of a trifluoroacetyl group is hypothesized to enhance the auxiliary's performance by:

-

Increased Steric Hindrance: The bulky trifluoroacetyl group could provide more effective facial shielding.

-

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group might influence the reactivity and stability of intermediates.

-

Modified Cleavage Conditions: The lability of the trifluoroacetate ester bond could offer alternative methods for auxiliary removal.

Synthesis of this compound

The synthesis of this compound is a straightforward esterification of (-)-menthol with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA). The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the trifluoroacetic acid byproduct.

Experimental Protocol: Synthesis of (-)-Menthyl Trifluoroacetate

Materials:

-

(-)-Menthol

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine (dried)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-menthol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

To this mixture, add trifluoroacetic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure (-)-menthyl trifluoroacetate.

Application in Asymmetric Synthesis: The Diels-Alder Reaction

While specific examples of this compound as a chiral auxiliary in Diels-Alder reactions are not prevalent in the literature, the use of menthyl acrylate provides a well-documented and analogous system. In a study by Fraile et al., the Lewis acid-catalyzed Diels-Alder reaction of furan with (1R,2S,5R)-menthyl acrylate demonstrated moderate to good diastereoselectivity.[1] This serves as a strong model for the potential application of trifluoroacetyl-menthyl derivatives.

The chiral menthyl group directs the facial selectivity of the cycloaddition. The bulky isopropyl group is believed to block one face of the acrylate double bond, forcing the diene to approach from the less hindered side. Lewis acid catalysis is often employed to enhance both the rate and the selectivity of the reaction by coordinating to the carbonyl oxygen of the dienophile.

Experimental Protocol: Asymmetric Diels-Alder Reaction (Representative)

This protocol is based on the reaction of a chiral menthyl acrylate with a diene, as a model for the use of a trifluoroacetyl-menthyl derivative.

Materials:

-

(-)-Menthyl acrylate (or trifluoroacetyl-menthyl acrylate)

-

Furan (or other suitable diene)

-

Lewis Acid Catalyst (e.g., TiCl₄ on silica gel, ZnCl₂ on silica gel)

-

Anhydrous solvent (if not performed neat)

-

Standard glassware for air- and moisture-sensitive reactions

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the Lewis acid catalyst on a solid support (e.g., TiCl₄ on silica gel).

-

Add the chiral dienophile, (-)-menthyl acrylate (1.0 eq).

-

Add the diene, furan (typically in excess). The reaction can be run neat (without solvent).[1]

-

Stir the reaction mixture at the desired temperature (e.g., room temperature or below) and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous salt like magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting diastereomeric adducts by flash column chromatography.

-

Determine the diastereomeric excess (de%) by NMR spectroscopy or chiral HPLC analysis.

Quantitative Data

The following table summarizes the diastereoselectivity achieved in the Diels-Alder reaction between furan and (-)-menthyl acrylate, as reported by Fraile et al.[1] This data provides a benchmark for the expected performance of acylated menthol auxiliaries.

| Catalyst | Dienophile | Diene | Product | Diastereomeric Excess (de%) |

| TiCl₄ on Silica Gel | (-)-Menthyl Acrylate | Furan | endo Cycloadduct | 44% |

| TiCl₄ on Silica Gel | (-)-Menthyl Acrylate | Furan | exo Cycloadduct | 20% |

| ZnCl₂ on Silica Gel | (-)-Menthyl Acrylate | Furan | endo Cycloadduct | 36% |

| ZnCl₂ on Silica Gel | (-)-Menthyl Acrylate | Furan | exo Cycloadduct | 16% |

Diagrams

Synthesis of this compound

General Workflow for Asymmetric Diels-Alder Reaction

Conclusion

This compound represents a potentially valuable, yet underexplored, chiral auxiliary for asymmetric synthesis. Based on the established utility of menthol and its derivatives, it is reasonable to project that the trifluoroacetyl variant could offer unique advantages in terms of steric shielding and electronic modulation. The provided protocols for its synthesis and a model application in the Diels-Alder reaction serve as a foundational guide for researchers looking to explore its utility. Further investigation is warranted to fully characterize its effectiveness in a range of asymmetric transformations and to quantify its performance against other established chiral auxiliaries. The accessibility and low cost of the parent menthol make its derivatives, including this compound, an attractive area for continued research in the development of practical and efficient methods for stereoselective synthesis.

References

Spectroscopic Properties of Trifluoroacetyl-Menthol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of trifluoroacetyl-menthol derivatives. The trifluoroacetyl group serves as a valuable chemical tag for the analysis of menthol and its diastereomers, enhancing their volatility and providing unique spectroscopic signatures, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS). This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes analytical workflows to support researchers in the characterization of these important chiral compounds.

Introduction to this compound Derivatives

Menthol, a cyclic monoterpene alcohol, exists as several stereoisomers, with (-)-menthol being the most common naturally occurring form. The trifluoroacetylation of menthol and its isomers (isomenthol, neomenthol, and neoisomenthol) is a common derivatization technique used to improve their chromatographic separation and to introduce a highly sensitive NMR-active nucleus (¹⁹F) for chiral discrimination and quantification. The resulting trifluoroacetate esters exhibit distinct spectroscopic characteristics that are invaluable for structural elucidation and purity assessment.

Spectroscopic Data

Due to the limited availability of comprehensive published spectral data for all this compound derivatives, this section provides a summary of expected and reported spectroscopic characteristics. Data for the parent menthol isomers are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trifluoroacetylation significantly influences the ¹H and ¹³C NMR chemical shifts of the menthol skeleton, particularly the protons and carbons near the ester group. The introduction of the trifluoroacetyl group also allows for ¹⁹F NMR analysis, a powerful tool for differentiating diastereomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Menthol and Expected Shifts for its Trifluoroacetyl Derivative in CDCl₃

| Proton | (-)-Menthol | Trifluoroacetyl-(-)-menthol (Expected) | Key Changes Upon Trifluoroacetylation |

| H-1 | ~3.40 (td) | ~4.80 - 5.00 | Significant downfield shift due to the deshielding effect of the trifluoroacetate group. |

| H-2 | ~2.10 (m) | ~2.20 - 2.30 | Minor downfield shift. |

| H-3 | ~1.65 (m) | ~1.70 - 1.80 | Minor downfield shift. |

| H-4 | ~1.05 (m) | ~1.10 - 1.20 | Minor downfield shift. |

| H-5 | ~0.90 (m) | ~0.95 - 1.05 | Minor downfield shift. |

| H-6 | ~1.60 (m) | ~1.65 - 1.75 | Minor downfield shift. |

| H-7 (CH₃) | ~0.91 (d) | ~0.95 (d) | Minimal change. |

| H-8 (CH(CH₃)₂) | ~2.20 (m) | ~2.25 - 2.35 | Minor downfield shift. |

| H-9, H-10 (CH(CH₃)₂) | ~0.77 (d), ~0.89 (d) | ~0.80 (d), ~0.92 (d) | Minimal change. |

Note: Expected shifts are estimations based on the analysis of similar trifluoroacetate esters.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Menthol and Expected Shifts for its Trifluoroacetyl Derivative in CDCl₃

| Carbon | (-)-Menthol | Trifluoroacetyl-(-)-menthol (Expected) | Key Changes Upon Trifluoroacetylation |

| C-1 | ~71.5 | ~75.0 - 80.0 | Downfield shift of the carbon bearing the ester group. |

| C-2 | ~50.1 | ~48.0 - 50.0 | Minor shift. |

| C-3 | ~31.6 | ~30.0 - 31.0 | Minor shift. |

| C-4 | ~34.4 | ~33.0 - 34.0 | Minor shift. |

| C-5 | ~25.7 | ~24.0 - 25.0 | Minor shift. |

| C-6 | ~45.0 | ~43.0 - 44.0 | Minor shift. |

| C-7 (CH₃) | ~22.2 | ~21.0 - 22.0 | Minimal change. |

| C-8 (CH(CH₃)₂) | ~23.1 | ~22.0 - 23.0 | Minimal change. |

| C-9, C-10 (CH(CH₃)₂) | ~21.0, ~16.0 | ~20.0, ~15.0 | Minimal change. |

| Trifluoroacetyl Group | |||

| C=O | N/A | ~155.0 - 160.0 (q) | Quartet splitting due to coupling with ³F. |

| CF₃ | N/A | ~115.0 - 120.0 (q) | Quartet splitting due to coupling with ¹³C. |

Note: Expected shifts are estimations. The carbonyl and CF₃ carbons exhibit quartet splitting due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of a this compound derivative is characterized by the strong absorption bands of the trifluoroacetate group.

Table 3: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| C=O (ester) | ~1780 - 1800 | Strong | Stretching vibration of the carbonyl group, shifted to higher frequency due to the electron-withdrawing trifluoroacetyl group. |

| C-F | ~1100 - 1300 | Strong, multiple bands | Stretching vibrations of the C-F bonds. |

| C-O (ester) | ~1000 - 1100 | Strong | Stretching vibration of the C-O single bond. |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound derivatives typically results in characteristic fragmentation patterns.

Table 4: Expected Key Mass Fragments for this compound Derivatives

| m/z | Fragment | Description |

| [M]+ | C₁₂H₁₉F₃O₂⁺ | Molecular ion (may be of low abundance). |

| [M - CF₃CO₂H]+ | C₁₀H₁₈⁺ | Loss of trifluoroacetic acid. |

| [M - C₃H₇]+ | C₉H₁₂F₃O₂⁺ | Loss of the isopropyl group. |

| 113 | CF₃CO⁺ | Trifluoroacetyl cation. |

| 95 | C₇H₁₁⁺ | Menthenyl cation, a common fragment from the menthol skeleton. |

| 81 | C₆H₉⁺ | Cyclohexenyl fragment. |

| 69 | CF₃⁺ | Trifluoromethyl cation. |

Experimental Protocols

Synthesis of this compound Derivatives

This protocol is a general method for the trifluoroacetylation of menthol isomers.

Materials:

-

Menthol isomer (e.g., (-)-menthol)

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine or triethylamine (as a catalyst and acid scavenger)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the menthol isomer in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (or triethylamine) followed by the dropwise addition of trifluoroacetic anhydride.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

NMR Spectroscopic Analysis

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H, ¹³C, and ¹⁹F detection.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

Data Acquisition:

-

¹H NMR: Acquire standard one-dimensional proton spectra.

-

¹³C NMR: Acquire proton-decoupled ¹³C spectra. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire proton-decoupled ¹⁹F spectra.

IR Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr).

-

For solid samples, a KBr pellet can be prepared, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). For chiral separations, a chiral column (e.g., a cyclodextrin-based column) is required.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound derivatives.

Caption: Experimental workflow for synthesis and analysis.

Caption: Logical relationship in spectroscopic analysis.

Conclusion

Trifluoroacetylation is a robust method for the derivatization of menthol and its isomers, facilitating their detailed spectroscopic analysis. While a complete set of publicly available spectral data for all this compound derivatives is limited, the expected spectroscopic properties outlined in this guide, in conjunction with the provided experimental protocols, offer a solid foundation for researchers. The distinct signals in NMR, characteristic absorptions in IR, and predictable fragmentation in MS make these derivatives amenable to thorough characterization, which is crucial for quality control in the pharmaceutical, food, and fragrance industries. Further research to populate a comprehensive spectral database for these compounds would be a valuable contribution to the scientific community.

Chiral Resolution via Chemical Derivatization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceuticals, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit markedly different pharmacological, toxicological, and physiological properties. Consequently, the ability to isolate and analyze single enantiomers from a racemic mixture is a critical challenge. Chiral resolution by chemical derivatization is a classical yet powerful technique to achieve this separation. This method relies on the conversion of a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, possess distinct physical and chemical properties, allowing for their separation by standard laboratory techniques such as crystallization or chromatography.[1]

This technical guide provides a comprehensive overview of the principles, experimental protocols, and analytical methods associated with chiral resolution through chemical derivatization, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Chiral Derivatization

The fundamental principle of chiral resolution by derivatization lies in the reaction of a racemic mixture of enantiomers with a single, enantiomerically pure reagent known as a chiral derivatizing agent (CDA) or chiral resolving agent.[1] This reaction transforms the enantiomeric pair into a mixture of diastereomers.

Let's consider a racemic mixture of a chiral analyte containing both (R)- and (S)-enantiomers. When this mixture reacts with an enantiomerically pure CDA, for instance, one with an (R')-configuration, two different diastereomers are formed: (R,R') and (S,R'). These diastereomers are no longer mirror images of each other and therefore exhibit different physical properties such as solubility, melting point, boiling point, and chromatographic retention times. This difference in properties is the key to their separation using conventional methods.[2]

Following separation, the chiral auxiliary (the CDA) can be cleaved from the separated diastereomers to yield the individual, enantiomerically pure (R)- and (S)-analytes.

Experimental Workflow

The general workflow for chiral resolution using chemical derivatization can be summarized in the following steps:

-

Derivatization: Reaction of the racemic mixture with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers.

-

Separation: Separation of the resulting diastereomers using techniques like fractional crystallization or chromatography (e.g., HPLC, GC).

-